2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core, a benzodioxin moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and ethylene glycol under acidic conditions.
Synthesis of the Pyridazinone Core: The pyridazinone core is often prepared via the condensation of hydrazine with a suitable diketone.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone core, potentially converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to known bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of the pyridazinone core is particularly noteworthy, as it is a common motif in many drugs.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzodioxin moiety could facilitate binding to specific protein targets, while the pyridazinone core might interact with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
- 1,4-Benzodioxin, 2,3-dihydro-
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
Uniqueness
What sets 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one apart is its combination of the benzodioxin and pyridazinone moieties, which are not commonly found together in a single molecule. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H18N2O5 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C21H18N2O5/c1-26-16-4-2-3-14(11-16)17-6-8-21(25)23(22-17)13-18(24)15-5-7-19-20(12-15)28-10-9-27-19/h2-8,11-12H,9-10,13H2,1H3 |
InChI Key |
JLYAFGRXBUJLEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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